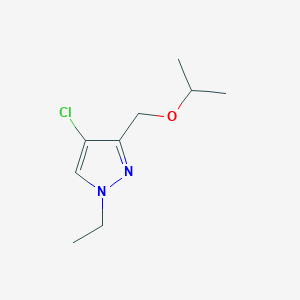
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole, also known as CEIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEIP is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects:
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to reduce inflammation and pain in animal models of inflammation. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to inhibit the growth of weeds and increase crop yield. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to be a versatile ligand for the synthesis of metal-organic frameworks.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations when used in lab experiments. The advantages of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its ease of synthesis, high yield, and potential applications in various fields. The limitations of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole include its potential toxicity, limited solubility in water, and potential degradation in the presence of light.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole. In medicinal chemistry, future studies could focus on optimizing the structure of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole to increase its potency and selectivity as an anti-inflammatory agent. In agriculture, future studies could focus on the development of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole derivatives with improved herbicidal activity and selectivity. In material science, future studies could focus on the synthesis of novel metal-organic frameworks using 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole as a ligand. Overall, the study of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to lead to the development of new drugs, herbicides, and materials with various applications.
Synthesemethoden
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized using different methods, including the reaction of 4-chloro-1-ethyl-3-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of potassium carbonate. Another method involves the reaction of 4-chloro-1-ethyl-3-formyl-1H-pyrazole with isopropoxymethylamine in the presence of sodium hydride. These methods have been studied and optimized to obtain high yields of 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. In agriculture, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In material science, 4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential use in the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-5-8(10)9(11-12)6-13-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBUDRNQJTWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-3-(isopropoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)
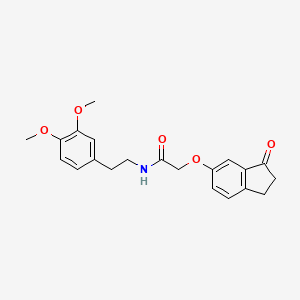
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
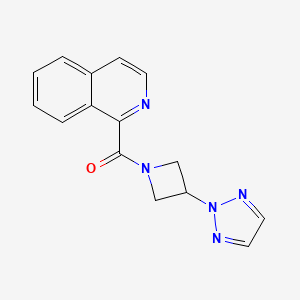
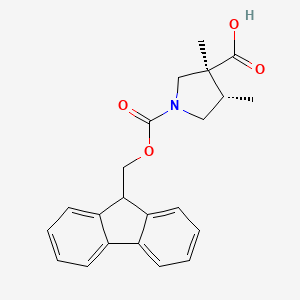
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

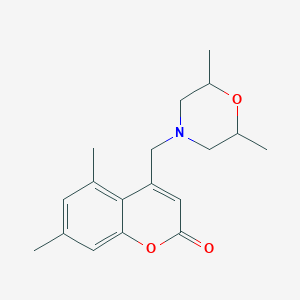
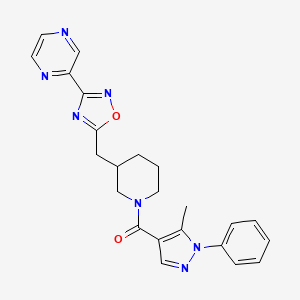


![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)